methyl 5-(dimethylphosphoryl)furan-2-carboxylate
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Overview
Description
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is an organic compound with the molecular formula C8H11O4P It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylphosphoryl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(dimethylphosphoryl)furan-2-carboxylate typically involves the reaction of furan derivatives with phosphorylating agents. One common method is the copper-catalyzed reaction of furan, furfural, or 2-acetylfuran with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phosphoryl group to a hydroxyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 5-(dimethylphosphoryl)furan-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the dimethylphosphoryl group, resulting in different chemical reactivity and applications.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups, leading to distinct chemical properties and uses.
Uniqueness
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2613383-31-4 |
---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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